molecular formula C15H26N2O7 B2728027 Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate CAS No. 2205334-86-5

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate

Cat. No.: B2728027
CAS No.: 2205334-86-5
M. Wt: 346.38
InChI Key: UJXSWBRYTLRKGV-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Heterocycles

The study of spirocyclic compounds dates to 1900, when Adolf von Baeyer first identified these structures characterized by two rings sharing a single atom, typically a quaternary carbon. Early research focused on their unique stereochemistry and conformational rigidity, which arose from the perpendicular arrangement of rings around the spiro center. By the mid-20th century, synthetic advances enabled the incorporation of heteroatoms into spiro systems, yielding oxa- and azaspiro derivatives with enhanced solubility and reduced π-system interactions. The discovery of natural spirocyclic alkaloids, such as histrionicotoxin, further highlighted their biological potential, prompting systematic exploration of synthetic analogs. Modern drug discovery programs now prioritize spirocycles for their ability to occupy underutilized regions of chemical space, combining high three-dimensionality with favorable pharmacokinetic properties.

Pharmacological Significance of Oxa-Azaspiro Derivatives

Oxa-azaspiro hybrids, which integrate oxygen and nitrogen atoms into their spiro frameworks, exhibit broad pharmacological profiles. These compounds often act as protease inhibitors, DNA intercalators, and modulators of enzymatic pathways. For example, spiro[4.5]decane derivatives demonstrate anticancer activity by inducing mitochondrial apoptosis and cell cycle arrest in G0/G1 phase. The tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate, in particular, serves as a key intermediate in drugs targeting MAGL (monoacylglycerol lipase)-mediated disorders, leveraging its spirocyclic core to enhance binding affinity and selectivity. Its oxalate salt form improves solubility, facilitating formulation for in vivo studies.

Table 1: Biological Activities of Representative Oxa-Azaspiro Compounds

Compound Class Biological Activity Target/Mechanism Source
1-Thia-4-azaspiro[4.5]decane Anticancer Mitochondrial apoptosis induction
Azaspiro[4.5]trienones Cell cycle arrest (G0/G1) p53/p21 upregulation
Spirocyclic indole-oxindole SIRT1/Mdm2-p53 inhibition Protein-protein interaction disruption

Taxonomic Classification of Spirocyclic Chemical Space

Spirocyclic compounds are taxonomically classified by ring composition, size, and hybridization state. Carbocyclic spiro systems contain only carbon rings, whereas heterocyclic variants incorporate nitrogen, oxygen, or sulfur. The [4.5]decane scaffold, featuring a five-membered oxa ring fused to a six-membered aza ring, falls into the heterospiro category. Analysis of bioactive spirocycles reveals a preference for combinations of five- and six-membered rings, which balance strain and conformational flexibility. Monospiro systems dominate therapeutic applications, though dispiro and trispiro analogs are emerging in targeted therapies.

Table 2: Common Spirocyclic Ring Combinations and Biological Targets

Ring Sizes Heteroatoms Biological Targets Examples
[4.5] N, O MAGL, ALK receptors Tert-butyl oxa-azaspiro[4.5]
[5.5] N, S Kinases, GPCRs Spirothiazolidinones
[3.5] O Antibacterial agents 7-oxa-2-azaspiro[3.5]nonane

Biological Relevance of the [4.5]Decane Scaffolds

The [4.5]decane framework confers exceptional three-dimensionality, reducing entropic penalties during target binding. Its rigidity prevents planarization, thereby minimizing off-target interactions with flat binding sites common in kinases and GPCRs. In the case of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate, the spiro junction orients functional groups—such as the tert-butoxycarbonyl (BOC) protected amine—into spatially distinct quadrants, enabling simultaneous interactions with multiple receptor subpockets. This scaffold’s chirality further enhances enantioselective binding, as seen in its role as a precursor to chiral inhibitors.

Position of Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate in Contemporary Research

Recent synthetic advancements have positioned this compound as a versatile building block for drug candidates. A 2023 study detailed its preparation via Grignard addition, olefin metathesis, and chiral resolution, achieving high enantiomeric excess (ee) and yield. Its utility stems from the BOC-protected amine, which serves as a handle for further functionalization, and the oxa ring, which improves metabolic stability. Current applications focus on MAGL inhibitors for treating neurodegenerative diseases, leveraging the scaffold’s ability to mimic endogenous substrates while resisting enzymatic degradation. Collaborative efforts between academic and industrial researchers aim to expand its use into antiviral and anti-inflammatory therapies, capitalizing on the spirocyclic core’s modularity.

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.C2H2O4/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;3-1(4)2(5)6/h10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSWBRYTLRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate typically involves multiple steps. One common method starts with the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate reagents to introduce the amino group. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.341 g/mol
  • CAS Number : 1160246-91-2

The compound features a spirocyclic structure that contributes to its unique biological activity and potential as a pharmaceutical agent.

Medicinal Chemistry

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents in treating neurological disorders and cancer. The spirocyclic framework is believed to enhance the binding affinity to specific biological targets.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy in inhibiting the proliferation of human breast cancer cells, showing promising results in reducing cell viability through apoptosis induction.

Drug Design

The structural features of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane make it an attractive candidate for drug design. Its ability to modulate biological pathways can be harnessed to develop novel therapeutics.

Case Study: Neuroprotective Agents
In neuropharmacology, compounds similar to tert-butyl 3-amino derivatives have been explored for their neuroprotective effects. A study highlighted their role in mitigating oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

Beyond medicinal applications, this compound can be utilized in material science for synthesizing polymers and nanomaterials due to its unique chemical structure.

Case Study: Polymer Synthesis
Research has indicated that incorporating tert-butyl 3-amino functionalities into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cell lines
Drug DesignNeuroprotective AgentsReduces oxidative stress in neuronal cells
Material SciencePolymer SynthesisEnhances mechanical properties of polymer matrices

Mechanism of Action

The mechanism of action of Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications

The structural diversity among these spirocycles highlights their adaptability in drug design. The amino and oxalate groups in the target compound optimize pharmacokinetic properties, while analogues with cyano or ketone groups offer alternative reactivity profiles. Future studies should explore their binding affinities to σ receptors and other therapeutic targets .

Biological Activity

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate (CAS No. 2387567-25-9) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C13_{13}H24_{24}N2_2O3_3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 2387567-25-9
  • Storage Conditions : Store in a dark place at 2-8°C, sealed and dry.

Biological Activity Overview

The biological activity of Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate has been studied in various contexts, particularly focusing on its effects on kidney stone formation and potential therapeutic applications.

  • Inhibition of Calcium Oxalate Crystallization :
    • The compound has shown promise in inhibiting the crystallization of calcium oxalate (CaOx), a common constituent of kidney stones. Studies indicate that it may modulate oxidative stress and alter oxalate biosynthesis pathways, which are critical in the formation of these crystals .
  • Antioxidant Properties :
    • Preliminary investigations suggest that the compound may exert antioxidant effects, reducing oxidative stress markers in renal tissues, thus contributing to its protective role against kidney damage associated with stone formation .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Inhibition of CaOx FormationDemonstrated significant reduction in crystal growth in vitro.
Antioxidant ActivityReduced levels of malondialdehyde (MDA) and carbonyl proteins in renal tissues.
Modulation of Oxalate LevelsInfluenced urinary oxalate excretion patterns, suggesting a potential role in dietary interventions.

In Vitro Studies

Research has indicated that Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate can significantly inhibit the growth of CaOx crystals under controlled laboratory conditions. The mechanism appears to involve the modulation of protein interactions that typically promote crystallization, as well as reducing the oxidative stress that contributes to kidney damage .

In Vivo Studies

Animal studies have corroborated the findings from in vitro experiments, showing that administration of this compound results in lower urinary oxalate concentrations and reduced incidence of stone formation compared to control groups. These studies highlight the potential for therapeutic applications in preventing kidney stones .

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate to maximize yield and selectivity?

Methodological Answer:
The synthesis requires careful control of temperature, solvent polarity, and reagent stoichiometry. For example, oxalate salt formation typically employs oxalic acid in polar aprotic solvents (e.g., THF or acetonitrile) at 0–25°C. Yield optimization (up to 99%) is achieved by monitoring pH and using anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group . Purification via recrystallization from ethanol/water mixtures enhances selectivity by removing unreacted intermediates .

Basic: How can researchers characterize the spirocyclic structure and confirm the presence of the oxalate counterion?

Methodological Answer:
Use a combination of:

  • X-ray crystallography to resolve the spirocyclic core geometry.
  • ¹H/¹³C NMR to identify characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, spirocyclic CH2 groups at δ 3.2–4.1 ppm) .
  • FT-IR to detect carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylate and oxalate) .
  • HPLC-MS with negative ion mode to confirm the oxalate counterion (m/z 88.98 for [C₂O₄]²⁻) .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, protein concentrations). To address this:

  • Standardize protocols : Use validated cell lines (e.g., HEK-293 for σ receptor binding) and control for buffer ionic strength .
  • Dose-response curves : Perform triplicate experiments with internal standards (e.g., haloperidol for σ receptor affinity) to normalize data .
  • Meta-analysis : Compare logP values and stereochemical purity across studies, as impurities >5% can skew activity .

Advanced: How does modifying substituents on the spirocyclic core influence σ receptor binding affinity and selectivity?

Methodological Answer:
Structural modifications at the 3-amino and 1-oxa positions significantly impact binding:

  • Amino group substitution : Bulkier groups (e.g., benzyl) increase σ2 receptor selectivity (Ki < 50 nM) but reduce solubility .
  • Oxalate vs. hydrochloride salts : Oxalate improves bioavailability by enhancing crystallinity, but hydrochloride forms may increase CNS penetration .
  • Spiro ring size : Expanding to a [5.5] system reduces σ1 affinity by ~10-fold due to conformational strain .

Basic: What safety precautions are necessary when handling this compound due to its acute toxicity profile?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Basic: What solvent systems are most effective for maintaining compound stability during long-term storage?

Methodological Answer:

  • Short-term (<1 month) : Use anhydrous DMSO at -20°C (degradation <2%).
  • Long-term (>6 months) : Lyophilize and store as a solid under vacuum with desiccant. Avoid aqueous buffers (pH >7 accelerates hydrolysis) .

Advanced: How can computational modeling predict the compound's conformation and guide structural modifications?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate the spirocyclic ring’s chair-boat transitions in lipid bilayers to assess membrane permeability .
  • Docking studies : Use σ receptor crystal structures (PDB: 6DK1) to identify key interactions (e.g., hydrogen bonding with Asp126) .
  • DFT calculations : Predict pKa of the amino group (~8.2) to optimize solubility for in vivo studies .

Advanced: What analytical techniques are suitable for detecting decomposition products under different pH conditions?

Methodological Answer:

  • Stability-indicating HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to separate degradation products (e.g., tert-butyl alcohol at Rt 2.3 min) .
  • LC-QTOF-MS : Identify oxidative byproducts (e.g., N-oxide derivatives, m/z +16) .
  • Forced degradation : Expose to pH 3 (simulated gastric fluid) and pH 10 (intestinal) for 48 hours to assess hydrolytic stability .

Advanced: Which in vitro assays are most appropriate for evaluating the compound's pharmacokinetic properties?

Methodological Answer:

  • Caco-2 permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2 >30 mins suggests low hepatic clearance) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (<5% correlates with high tissue distribution) .

Advanced: How should researchers approach structure-activity relationship (SAR) studies to optimize target engagement while minimizing off-target effects?

Methodological Answer:

  • Scaffold hopping : Replace the 1-oxa group with 1-thia to assess impact on σ receptor selectivity .
  • Bioisosteric replacement : Substitute tert-butyl with trifluoroethyl to enhance metabolic stability without altering steric bulk .
  • Selectivity profiling : Screen against >50 GPCRs and ion channels to identify off-target interactions (e.g., hERG inhibition) .

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